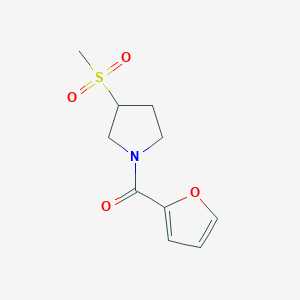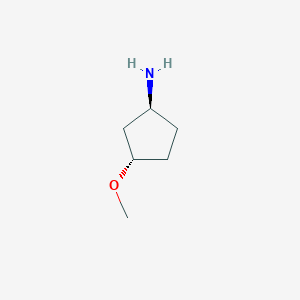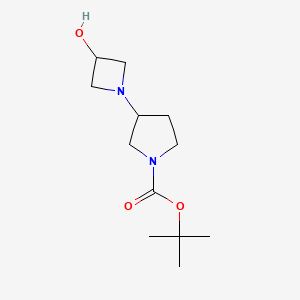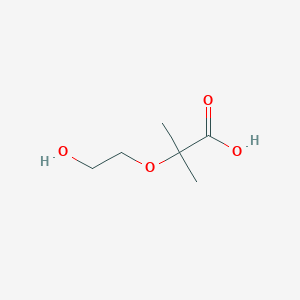![molecular formula C23H25N3O5S B2618246 N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide CAS No. 688053-79-4](/img/no-structure.png)
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide is a useful research compound. Its molecular formula is C23H25N3O5S and its molecular weight is 455.53. The purity is usually 95%.
BenchChem offers high-quality N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tubulin Polymerization and Anticancer Activity
A study investigated triazoloquinazolinone-based compounds, closely related to the chemical structure , for their potential as tubulin polymerization inhibitors and vascular disrupting agents. These compounds, especially the N-methylated amid counterparts, demonstrated potent anticancer activity across a variety of cancer cell lines and significant effects on cell shape changes, migration, and tube formation, suggesting vasculature damaging activity which is crucial for anticancer strategies (Driowya et al., 2016).
Antihistaminic Agents
Research into 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones has revealed their potential as new H1-antihistaminic agents. Compounds synthesized from 3-methoxy aniline showed significant protection against histamine-induced bronchospasm in guinea pigs, with one compound being more potent than the reference standard chlorpheniramine maleate, indicating its potential as a prototype for further development as an H1-antihistaminic agent (Alagarsamy et al., 2009).
Synthesis and Characterization for Pharmacological Activities
Another study focused on the synthesis and characterization of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potential. The research found specific compounds showing significantly excellent activity, suggesting the versatility of quinazoline structures in developing therapeutic agents (Rahman et al., 2014).
Antimicrobial Activity
The antimicrobial activity of novel 2-methylsulfanyl-[1,2,4]triazolo[1,5-a]quinazoline derivatives was evaluated against various Gram-positive and Gram-negative bacteria, as well as yeast and fungi. These compounds displayed promising antibacterial activity, highlighting the potential for developing new antimicrobial agents (Al-Salahi et al., 2013).
Non-ulcerogenic Anti-inflammatory Agents
Methyl sulfanyl/methyl sulfonyl substituted 2,3-diaryl quinazolinones were explored for their anti-inflammatory activity while sparing gastric health. These compounds demonstrated significant anti-inflammatory effects with minimal ulcerogenic potential compared to traditional NSAIDs, indicating their promise as safer anti-inflammatory medications (Manivannan & Chaturvedi, 2011).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide involves the reaction of 4-methoxybenzylamine with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone to form 4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone. This intermediate is then reacted with 2-amino-3-hydroxybenzoic acid to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid. Finally, this acid is coupled with N-methylhexanamide to form the desired compound.", "Starting Materials": [ "4-methoxybenzylamine", "2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone", "2-amino-3-hydroxybenzoic acid", "N-methylhexanamide" ], "Reaction": [ "4-methoxybenzylamine is reacted with 2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone in the presence of a base to form 4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone.", "4-methoxybenzyl-2,3-dichloro-5,8-dihydroxy-1,4-naphthoquinone is then reacted with 2-amino-3-hydroxybenzoic acid in the presence of a base to form 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid.", "Finally, 6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanoic acid is coupled with N-methylhexanamide in the presence of a coupling agent to form N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide." ] } | |
Numéro CAS |
688053-79-4 |
Formule moléculaire |
C23H25N3O5S |
Poids moléculaire |
455.53 |
Nom IUPAC |
N-[(4-methoxyphenyl)methyl]-6-(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)hexanamide |
InChI |
InChI=1S/C23H25N3O5S/c1-29-16-8-6-15(7-9-16)13-24-21(27)5-3-2-4-10-26-22(28)17-11-19-20(31-14-30-19)12-18(17)25-23(26)32/h6-9,11-12H,2-5,10,13-14H2,1H3,(H,24,27)(H,25,32) |
Clé InChI |
UBOSVDMVCAAOSE-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)CNC(=O)CCCCCN2C(=O)C3=CC4=C(C=C3NC2=S)OCO4 |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-chloro-N-[3-(2-oxo-1,3-oxazolidin-3-yl)phenyl]isoquinoline-3-carboxamide](/img/structure/B2618168.png)



![1-[(4-chlorophenyl)methyl]-4-(2,4-difluorobenzoyl)-3-methyl-3H-quinoxalin-2-one](/img/structure/B2618172.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)phenyl)acetamide](/img/structure/B2618175.png)


![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2618179.png)

![N-(1-Cyano-1-cyclopropylethyl)-2-[(2,2,5,5-tetramethyloxolan-3-YL)amino]acetamide](/img/structure/B2618182.png)

![[2-(2-Fluoroethyl)-5-iodopyrazol-3-yl]methanamine](/img/structure/B2618185.png)
